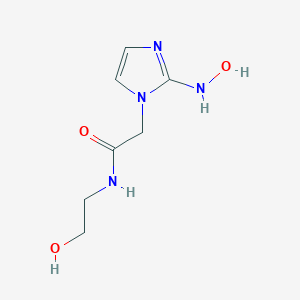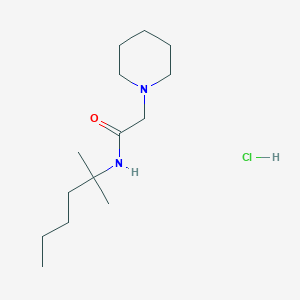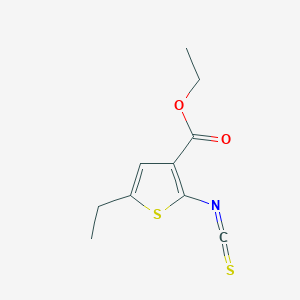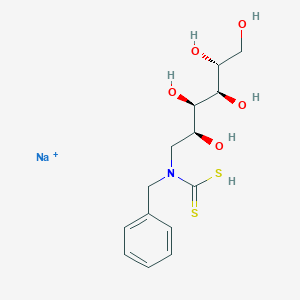
1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole, also known as HEAA, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is a derivative of imidazole, which is a heterocyclic organic compound that contains nitrogen atoms in its ring structure. The synthesis method for HEAA is complex, involving multiple steps and the use of several reagents. However, the compound has shown promise in several areas of research, including as a potential therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. For example, 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. Additionally, 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole are complex and not fully understood. However, studies have shown that 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole can have a variety of effects on cells and tissues. For example, 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been shown to reduce the production of inflammatory cytokines and chemokines in cells, which may contribute to its anti-inflammatory properties. Additionally, 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been shown to induce apoptosis (cell death) in certain cancer cells, which may contribute to its potential use in cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been shown to have a variety of potential uses in scientific research, including as a potential therapeutic agent for various diseases. However, there are also limitations to using 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole in lab experiments. For example, the synthesis method for 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole is complex and time-consuming, which may limit its use in certain experiments. Additionally, the mechanism of action of 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole. For example, further studies could be conducted to better understand the mechanism of action of 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole and its potential use in the treatment of various diseases. Additionally, studies could be conducted to optimize the synthesis method for 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole and improve its overall yield. Furthermore, studies could be conducted to explore the potential use of 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their effectiveness. Overall, there is still much to be learned about 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis method for 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole involves several steps, starting with the reaction of imidazole with ethylene oxide to form 2-(2-hydroxyethyl)imidazole. This compound is then reacted with acetic anhydride to form 1-(N-acetyl-2-hydroxyethyl)imidazole. The final step involves the reaction of this compound with hydroxylamine to form 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole. The overall yield of this synthesis method is relatively low, but the compound can be purified using various chromatography techniques.
Applications De Recherche Scientifique
1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been studied for its potential use in various scientific research applications, including as a potential therapeutic agent for various diseases. For example, 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Propriétés
Numéro CAS |
102737-46-2 |
|---|---|
Nom du produit |
1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole |
Formule moléculaire |
C7H12N4O3 |
Poids moléculaire |
200.2 g/mol |
Nom IUPAC |
2-[2-(hydroxyamino)imidazol-1-yl]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C7H12N4O3/c12-4-2-8-6(13)5-11-3-1-9-7(11)10-14/h1,3,12,14H,2,4-5H2,(H,8,13)(H,9,10) |
Clé InChI |
WLXVCGXRZHJVST-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)NO)CC(=O)NCCO |
SMILES canonique |
C1=CN(C(=N1)NO)CC(=O)NCCO |
Synonymes |
1-(N-(2-hydroxyethyl)acetamido)-2-hydroxylaminoimidazole SR 2508 hydroxylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)

![2-aminopyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B27112.png)

![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)



![2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27127.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III](/img/structure/B27129.png)